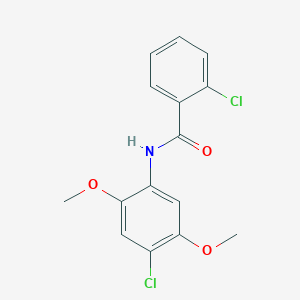

N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and related compounds involves multiple steps starting from basic precursors. For instance, the preparation of N-(4H-1,2,4-triazol-4-yl)acetamide was achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, indicating the versatility of 1,2,4-triazole derivatives in synthesis processes (Panchal & Patel, 2011).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of similar compounds. For example, the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows intermolecular interactions forming chains, highlighting the significance of molecular conformation and intermolecular forces in the solid state (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and interactions of this compound derivatives can be inferred from studies on similar compounds. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives for cholinesterase inhibition involve complex reactions and provide insights into the chemical properties and potential applications of these compounds in inhibiting specific enzymes (Riaz et al., 2020).

Aplicaciones Científicas De Investigación

Cholinesterase Inhibition and Molecular Docking Studies

N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative disorders. Compounds demonstrated moderate to good activities, with specific derivatives showing potent inhibitory potential. Molecular docking studies rationalized the binding site interactions, highlighting the compounds' therapeutic potential in treating conditions like Alzheimer's disease (Riaz et al., 2020).

Antifungal and Plant Growth Regulating Activities

Research into the synthesis of novel triazole compounds containing the thioamide group, including this compound derivatives, has revealed significant antifungal and plant growth regulating activities. These findings suggest potential agricultural applications in managing plant diseases and enhancing crop growth (Liu et al., 2005).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, closely related to this compound, have demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency. Additionally, molecular docking studies have explored these compounds' interactions with biological targets, suggesting therapeutic applications (Mary et al., 2020).

Anticancer Activity

Synthesis and evaluation of new derivatives have shown considerable anticancer activity against various human tumor cell lines, including this compound derivatives. This research paves the way for developing new chemotherapeutic agents (Yurttaş et al., 2015).

Lipase and α-Glucosidase Inhibition

Investigations into novel heterocyclic compounds derived from this compound have shown significant lipase and α-glucosidase inhibitory activities. These findings suggest the compounds' potential in managing obesity and diabetes through the modulation of enzymatic activity (Bekircan et al., 2015).

Corrosion Inhibition

Research into triazole derivatives for corrosion inhibition of mild steel in acid media has been conducted. This work has implications for the chemical industry, suggesting that this compound derivatives could serve as effective corrosion inhibitors, protecting industrial infrastructure (Li et al., 2007).

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-7-3-1-2-4-8(7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGBBWWEYXTRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)